METHYL 2-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
Methyl 2-{[({2-[3-(2-methylpropoxy)phenyl]quinolin-4-yl}carbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of METHYL 2-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps and specific reaction conditions. One common method includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Industrial production methods often utilize microwave irradiation and specific catalysts to enhance the yield and efficiency of the synthesis .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) and reducing agents such as zinc/acetic acid or triphenylphosphine . Major products formed from these reactions include different substituted thiophene derivatives, which exhibit unique biological and chemical properties .
Scientific Research Applications
Methyl 2-{[({2-[3-(2-methylpropoxy)phenyl]quinolin-4-yl}carbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer, anti-inflammatory, and antimicrobial agent . In the industrial sector, it is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may act as a voltage-gated sodium channel blocker, similar to other thiophene derivatives . This interaction can lead to various biological effects, such as anti-inflammatory and analgesic activities . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-{[({2-[3-(2-methylpropoxy)phenyl]quinolin-4-yl}carbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine . While suprofen is known for its nonsteroidal anti-inflammatory properties, articaine is used as a dental anesthetic . The unique structure of METHYL 2-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE provides it with distinct biological activities and applications that set it apart from other similar compounds.
Properties
Molecular Formula |
C30H29N3O4S2 |
---|---|
Molecular Weight |
559.7g/mol |
IUPAC Name |
methyl 2-[[2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl]carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H29N3O4S2/c1-17(2)16-37-19-9-6-8-18(14-19)24-15-22(20-10-4-5-12-23(20)31-24)27(34)32-30(38)33-28-26(29(35)36-3)21-11-7-13-25(21)39-28/h4-6,8-10,12,14-15,17H,7,11,13,16H2,1-3H3,(H2,32,33,34,38) |
InChI Key |
CVULTCVWUHMLOY-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=C(C5=C(S4)CCC5)C(=O)OC |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=C(C5=C(S4)CCC5)C(=O)OC |
Origin of Product |
United States |
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